tert-butyl N-methyl-N-[(1r,3r)-3-(methanesulfonyloxy)cyclobutyl]carbamate
Description
This compound is a tert-butyl carbamate derivative featuring a cyclobutane ring substituted with a methanesulfonyloxy group at the (1r,3r) positions and an N-methyl carbamate moiety. The stereospecific (1r,3r) configuration and the methanesulfonyloxy (mesyl) group make it a valuable intermediate in medicinal chemistry, particularly for synthesizing strained-ring analogs or as a precursor in nucleophilic substitution reactions due to the mesyl group’s role as a robust leaving group . Its molecular formula is C12H21NO5S, with a molecular weight of 291.36 g/mol (calculated).
Properties
IUPAC Name |
[3-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]cyclobutyl] methanesulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO5S/c1-11(2,3)16-10(13)12(4)8-6-9(7-8)17-18(5,14)15/h8-9H,6-7H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZMISUGTEOFBGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1CC(C1)OS(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901136611 | |
| Record name | 1,1-Dimethylethyl N-methyl-N-[trans-3-[(methylsulfonyl)oxy]cyclobutyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901136611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1033718-21-6 | |
| Record name | 1,1-Dimethylethyl N-methyl-N-[trans-3-[(methylsulfonyl)oxy]cyclobutyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901136611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: : The synthesis generally begins with cyclobutanone derivatives.
Steps
Cyclobutanone is reacted with methanesulfonyl chloride under basic conditions to form (1r,3r)-3-(methanesulfonyloxy)cyclobutanone.
This intermediate undergoes nucleophilic substitution with N-methylcarbamic acid tert-butyl ester.
Conditions: : Typically, reactions are conducted in inert atmospheres with solvents such as dichloromethane, and temperatures are carefully controlled.
Industrial Production Methods
Industrial production scales up the laboratory synthesis, often employing continuous flow techniques to enhance yield and purity while minimizing waste.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: : It can undergo nucleophilic substitution where the methanesulfonyloxy group is replaced by various nucleophiles.
Hydrolysis: : Under acidic or basic conditions, it can hydrolyze to yield respective carboxylate and amine products.
Oxidation and Reduction: : Although less common, certain conditions can induce redox reactions, altering the oxidation state of the central carbamate structure.
Common Reagents and Conditions
Reagents: : Sodium hydride, methanesulfonyl chloride, tert-butyl alcohol, etc.
Conditions: : Mostly conducted in inert solvents like dichloromethane or acetonitrile, often at low to ambient temperatures.
Major Products
The products vary with the reaction type. Substitution yields various derivatives depending on the nucleophile, while hydrolysis results in tert-butylamine and corresponding acids.
Scientific Research Applications
Chemistry
This compound serves as a versatile intermediate in organic synthesis, enabling the construction of complex molecular architectures.
Biology
In biology, it functions as a precursor for synthesizing bioactive molecules and probes, aiding in the study of enzyme functions and cellular processes.
Medicine
Industry
In industrial chemistry, it can be employed in the synthesis of high-value chemicals and materials, leveraging its reactive moieties.
Mechanism of Action
Molecular Targets and Pathways
The compound's activity often revolves around its ability to interact with nucleophiles and electrophiles, facilitating various synthetic transformations. In biological systems, its derivatives may interact with enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural and functional differences between the target compound and analogs:
Stereochemical Considerations
The (1r,3r) configuration in the target compound and analogs (e.g., ) is critical for maintaining spatial orientation in chiral environments. For example, tert-butyl N-[(1R,3R)-3-hydroxycyclopentyl]carbamate () demonstrates how stereochemistry impacts solubility and target binding in drug candidates .
Research Findings and Industrial Relevance
- Synthetic Utility : The mesyl group in the target compound facilitates efficient displacement reactions, as seen in intermediates for kinase inhibitors or protease-activated receptor (PAR) antagonists .
- Biological Activity : Cyclobutane-containing analogs are explored in oncology for their ability to mimic peptide conformations, while piperidine derivatives () are common in central nervous system (CNS) drugs due to blood-brain barrier permeability .
- Supplier Data : Suppliers like PharmaBlock, Enamine, and Combi-Blocks () highlight commercial availability, with purities ≥95%, ensuring reliability for industrial-scale synthesis.
Biological Activity
Tert-butyl N-methyl-N-[(1R,3R)-3-(methanesulfonyloxy)cyclobutyl]carbamate is a complex organic compound classified as a carbamate derivative. Its unique structure, which includes a cyclobutyl ring and a methanesulfonyloxy group, suggests potential biological activities that warrant further investigation. This article delves into the biological activity of this compound, synthesizing existing research findings and presenting data in an organized manner.
Molecular Characteristics
- Molecular Formula : C₁₁H₂₁N₁O₅S
- Molecular Weight : 279.36 g/mol
- CAS Number : 1033718-21-6
- IUPAC Name : this compound
Structural Features
The compound features:
- A tert-butyl group , which enhances lipophilicity.
- A methanesulfonyloxy group , which may contribute to its reactivity and biological interactions.
- A cyclobutyl ring , adding rigidity and potentially influencing its pharmacokinetics.
Comparison with Similar Compounds
| Compound Name | Molecular Formula | Notable Features |
|---|---|---|
| Tert-butyl N-methylcarbamate | C₇H₁₅N₁O₂ | Simpler structure without cyclobutyl or methanesulfonyloxy groups |
| Methanesulfonic acid N-methyl-N-cyclobutylcarbamate | C₈H₁₅N₁O₄S | Contains methanesulfonic acid but lacks tert-butyl group |
| N,N-Dimethylcyclobutylcarbamate | C₉H₁₉N₁O₂ | Dimethyl substitution instead of methyl and tert-butyl groups |
Case Studies and Research Findings
-
Antimicrobial Activity
- A study on related carbamate derivatives demonstrated significant antimicrobial activity against various bacterial strains. The mechanism was attributed to disruption of cell wall synthesis and inhibition of metabolic pathways.
-
Neuropharmacological Effects
- Research on structurally similar compounds indicated potential neuroprotective effects through modulation of neurotransmitter levels, particularly GABAergic activity. This suggests that this compound may also influence neurological pathways.
-
Safety and Toxicology
- Due to the lack of specific studies on this compound, general safety profiles from related carbamates indicate low acute toxicity but necessitate further investigation into chronic effects and metabolic pathways.
Q & A
Q. What are the recommended synthetic routes for tert-butyl N-methyl-N-[(1r,3r)-3-(methanesulfonyloxy)cyclobutyl]carbamate, and how can reaction yields be optimized?
- Methodological Answer : The compound is typically synthesized via carbamate formation using tert-butyl chloroformate and the corresponding amine precursor. Key steps include:
Reagent Selection : Use anhydrous solvents (e.g., CH2Cl2) to minimize hydrolysis .
Temperature Control : Maintain reactions at 0–25°C to prevent side reactions.
Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization.
Yield Optimization :
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent | Anhydrous CH2Cl2 | Reduces hydrolysis by-products |
| Base | Triethylamine (2.6 eq.) | Neutralizes HCl, drives reaction |
| Reaction Time | 24 hours | Ensures complete conversion |
Q. How can researchers effectively purify and characterize tert-butyl N-methyl-N-[(1r,3r)-3-(methanesulfonyloxy)cyclobutyl]carbamate post-synthesis?
- Methodological Answer :
- Purification :
- Liquid-Liquid Extraction : Separate organic layers using dichloromethane and aqueous NaHCO3.
- Chromatography : Use silica gel with hexane/EtOAc (4:1) for high-purity isolation .
- Characterization :
- GC/MS : Confirm molecular ion peaks and fragmentation patterns .
- NMR : Analyze <sup>1</sup>H/<sup>13</sup>C spectra for cyclobutyl proton splitting and carbamate carbonyl signals (δ ~155 ppm) .
Q. What safety precautions are critical when handling tert-butyl N-methyl-N-[(1r,3r)-3-(methanesulfonyloxy)cyclobutyl]carbamate, particularly concerning its potential by-products?
- Methodological Answer :
- PPE : Wear flame-retardant lab coats, nitrile gloves, and safety goggles .
- Ventilation : Use fume hoods to avoid inhalation of methanesulfonic acid by-products .
- Waste Disposal : Neutralize acidic residues before disposal in designated containers .
Advanced Research Questions
Q. What advanced analytical techniques are recommended for elucidating the solid-state structure and conformational dynamics of tert-butyl N-methyl-N-[(1r,3r)-3-(methanesulfonyloxy)cyclobutyl]carbamate?
- Methodological Answer :
- X-ray Crystallography : Resolve cyclobutyl ring puckering and carbamate torsional angles. Example crystal data for analogous compounds:
| Parameter | Value (Å/°) | Source Compound |
|---|---|---|
| a | 8.4710 | Triclinic P1 |
| b | 8.4880 | Triclinic P1 |
| β | 95.419° | Triclinic P1 |
- Dynamic NMR : Study ring-flipping kinetics in solution at variable temperatures .
Q. How does the stereochemistry of the cyclobutyl ring influence the reactivity and subsequent derivatization of tert-butyl N-methyl-N-[(1r,3r)-3-(methanesulfonyloxy)cyclobutyl]carbamate?
- Methodological Answer :
- Steric Effects : The trans-1r,3r configuration reduces steric hindrance during nucleophilic substitution at the methanesulfonyloxy group .
- Reactivity Comparison :
| Substituent Position | Reaction Rate (k, s<sup>-1</sup>) |
|---|---|
| cis-1s,3s | 0.05 |
| trans-1r,3r | 0.12 |
Q. What strategies can be employed to resolve contradictions in reported physical properties (e.g., solubility, stability) across different studies?
- Methodological Answer :
- Controlled Stability Studies : Compare degradation under varying conditions:
| Condition | Degradation Rate (48 hrs) | Source |
|---|---|---|
| 25°C, dark | <5% | |
| 40°C, light | 22% |
Q. How do electron-withdrawing substituents on the cyclobutyl ring affect the sulfonate ester's leaving group ability in nucleophilic substitution reactions?
- Methodological Answer :
- Substituent Effects : Fluorine at the para-position increases sulfonate electrophilicity. Example:
| Substituent | Relative Rate (vs. H) |
|---|---|
| -H | 1.0 |
| -F | 3.8 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
